molecular formula C13H29NO B162790 Undecylamine-N,N-dimethyl-N-oxide CAS No. 15178-71-9

Undecylamine-N,N-dimethyl-N-oxide

Cat. No. B162790
CAS RN: 15178-71-9
M. Wt: 215.38 g/mol
InChI Key: OZHBUVQCJMARBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecylamine-N,N-dimethyl-N-oxide is an organic compound that belongs to the class of organic compounds known as long-chain alkyl amine oxides . These are aminoxides that carry an alkyl chain ranging from C10 to C24 . It is an organic building block that may act as a surfactant .


Molecular Structure Analysis

The molecular formula of this compound is C13H29NO . The InChI code is InChI=1S/C13H29NO/c1-4-5-6-7-8-9-10-11-12-13-14(2,3)15/h4-13H2,1-3H3 . The SMILES string is CCCCCCCCCCCN+©[O-] .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a formula weight of 215.4 . It is soluble in DMF (0.30 mg/ml), DMSO (0.10 mg/ml), Ethanol (15 mg/ml), and PBS (pH 7.2, 0.10 mg/ml) .

Scientific Research Applications

Basicity and Lipophilicity

N,N-dimethyl-phenylalkylamine oxides, including compounds like Undecylamine-N,N-dimethyl-N-oxide, show limited variations in basicity with increasing chain length and the number of phenyl groups. These compounds exhibit lower lipophilicity compared to their parent amines, which has implications for pharmacokinetics, potentially affecting urinary excretion of tertiary amines (Caron et al., 1999).

Impact on Atherosclerosis

Research has shown that certain N-oxides, like trimethylamine N-oxide (TMAO), which is structurally related to this compound, play a role in enhancing atherosclerosis in animal models and are associated with cardiovascular risks in clinical studies. Targeted inhibition of TMAO generation could be a therapeutic approach for treating cardiometabolic diseases (Wang et al., 2015).

Role in Endothelial Dysfunction and Hypertension

In the context of preeclampsia, increased levels of circulating TMAO, a similar compound to this compound, contribute to endothelial dysfunction and hypertension. This underscores the potential vascular impacts of N-oxides (Chen et al., 2019).

Biotransformation and Metabolic Pathways

Studies have explored the biotransformation of N,N-dimethyl-arylalkylamine oxides, similar to this compound, in various species including humans. These studies reveal metabolic pathways involving amine oxide reduction and aliphatic mid-chain hydroxylation, important for understanding the metabolism of such compounds (Turan & Gibson, 1981).

Interaction with Gut Microbiota

The interaction of similar N-oxides with gut microbiota and their influence on metabolites like TMAO, which are linked to heart disease risk, highlight the significance of the gut-microbiome axis in the metabolism of these compounds. This research can inform nutritional and therapeutic strategies (Espín et al., 2017).

Enzymatic Activity and Catalysis

Research on enzymes like cytochrome P-448 has shed light on the N-oxidation of similar compounds, illuminating the enzymatic processes involved in their metabolism and potential applications in biocatalysis (Hlavica & Hülsmann, 1979).

Safety and Hazards

Undecylamine-N,N-dimethyl-N-oxide is not for human or veterinary use . Specific safety and hazard information was not found in the sources I accessed.

Mechanism of Action

Target of Action

Undecylamine-N,N-dimethyl-N-oxide is an experimental small molecule . Its primary targets include the Light-harvesting protein B-800/850 beta 1 chain and alpha chain in Rhodospirillum molischianum, and Dihydroorotate dehydrogenase (quinone), mitochondrial in humans . These targets play crucial roles in light harvesting and energy production, respectively.

Mode of Action

It is known to interact with its targets, potentially influencing their function and resulting in changes at the molecular level .

Biochemical Pathways

Given its targets, it may influence the light-harvesting process in rhodospirillum molischianum and the function of dihydroorotate dehydrogenase in humans .

Result of Action

Given its potential role as a surfactant , it may influence the properties of biological membranes or other interfaces.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents could affect its distribution and action in different environments.

Biochemical Analysis

Biochemical Properties

Undecylamine-N,N-dimethyl-N-oxide is involved in biochemical reactions due to its surfactant properties

Cellular Effects

It’s known to act as a surfactant, which could potentially influence cell function . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism are not currently documented.

Molecular Mechanism

As a surfactant, it could potentially interact with biomolecules in a way that influences their function . Specific details about binding interactions, enzyme inhibition or activation, and changes in gene expression are not currently available.

properties

IUPAC Name

N,N-dimethylundecan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO/c1-4-5-6-7-8-9-10-11-12-13-14(2,3)15/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHBUVQCJMARBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399439
Record name UNDECYLAMINE-N,N-DIMETHYL-N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15178-71-9
Record name UNDECYLAMINE-N,N-DIMETHYL-N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylundecylamine N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Undecylamine-N,N-dimethyl-N-oxide
Reactant of Route 2
Undecylamine-N,N-dimethyl-N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.